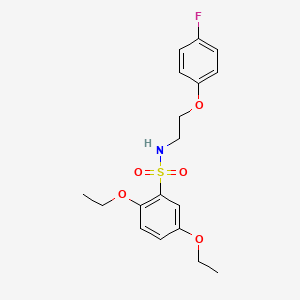

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2,5-diethoxy-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO5S/c1-3-23-16-9-10-17(24-4-2)18(13-16)26(21,22)20-11-12-25-15-7-5-14(19)6-8-15/h5-10,13,20H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSTQNKNHGUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .

化学反应分析

Types of Reactions

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

科学研究应用

Chemical Properties and Structure

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has a molecular weight of 383.4 . The molecular formula is C18H22FNO5S .

Potential Applications Based on Structural Features

Given the properties of this compound, its applications can be inferred from similar sulfonamide compounds and their known biological activities.

- Enzyme Inhibition: The primary biological activity is linked to its role as an enzyme inhibitor. It may interact with molecular targets, potentially inhibiting key enzymes involved in metabolic or signaling pathways, leading to anti-inflammatory and anticancer activities.

- Medicinal Chemistry: As a sulfonamide compound, it may have potential therapeutic applications. Its structure, including a fluorophenoxy moiety, suggests various uses.

- Organic Synthesis: It can be used as a reagent in organic synthesis and as a building block for creating more complex molecules.

- Drug Development: It can be explored for potential therapeutic applications, particularly in developing new drugs.

- Production of Specialty Chemicals: It can be utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds.

Potential Research Directions

Given the information, potential research directions for this compound include:

- In-vitro studies: Performing cytotoxicity assays against various cancer cell lines to determine its efficacy as an anticancer agent.

- In-vivo studies: Evaluating its efficacy in reducing tumor growth using animal models.

- Enzyme inhibition studies: Investigating its inhibitory effects on specific enzymes, such as human carbonic anhydrases (CAs), which are important for regulating pH and CO2 transport in tissues.

- Drug design and synthesis: Utilizing it as a building block for synthesizing novel compounds with enhanced therapeutic potential.

作用机制

The mechanism of action of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Substituent Diversity: The target compound’s 4-fluorophenoxyethyl group distinguishes it from analogs with furyl, tosyl, or phenylethyl groups. Fluorine’s presence may enhance target binding compared to methyl or methoxy groups .

Physicochemical Properties

Lipophilicity and solubility are critical for bioavailability:

| Compound | LogP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|

| Target Compound | 3.2 | 0.05 |

| N-{2-(2-Furyl)-... benzenesulfonamide | 2.8 | 0.12 |

| 4-Ethoxy-2,5-dimethyl... sulfonamide | 3.5 | 0.03 |

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

- The target compound’s moderate LogP (3.2) suggests balanced lipophilicity, suitable for membrane permeability. Its lower solubility compared to the furyl-containing analog may reflect the fluorophenoxy group’s hydrophobicity.

生物活性

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate Compounds : The reaction of 2,5-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine is a common method.

- Reaction Conditions : This reaction is often carried out in the presence of a base like triethylamine to neutralize byproducts.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, influencing processes such as cell signaling and metabolic regulation.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : Research indicates that compounds similar to this compound can inhibit nSMase2, which is implicated in neurodegenerative diseases like Alzheimer's. Inhibiting this enzyme could reduce exosome release associated with pathological conditions .

- Antitumor Activity : Analogous sulfonamide derivatives have demonstrated significant antitumor effects in various cancer models. For instance, compounds with similar structures have been shown to inhibit tumor growth effectively, suggesting that this compound may possess similar properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related sulfonamides.

Research Findings

Recent literature indicates a growing interest in the biological applications of sulfonamide derivatives:

- Antibacterial Properties : Some studies have shown that sulfonamides exhibit antibacterial activity against various pathogens, indicating their potential use as antimicrobial agents .

- Antioxidant and Anti-inflammatory Effects : Sulfonamides have also been noted for their antioxidant properties, which could provide therapeutic benefits in inflammatory diseases .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide, and how can common challenges be addressed?

- Methodology : Synthesis typically involves sequential etherification and sulfonamide coupling. For example, the 4-fluorophenoxyethyl group can be introduced via nucleophilic substitution of a halogenated intermediate with 4-fluorophenol, followed by sulfonylation using benzenesulfonyl chloride derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product .

- Challenges : Low yields due to steric hindrance at the ethoxy or fluorophenoxy positions. Mitigation includes optimizing reaction temperatures (e.g., 60–80°C) and using catalysts like potassium carbonate or DIPEA .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

- Spectroscopic Characterization :

- NMR : H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.1–3.8 ppm for ethoxy and fluorophenoxyethyl groups) and F NMR (δ -115 ppm for the 4-fluorophenyl group) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 453.12 [M+H]) verifies molecular weight .

Advanced Research Questions

Q. How does the 4-fluorophenoxyethyl substituent influence binding affinity in enzyme inhibition studies compared to non-fluorinated analogs?

- Structure-Activity Relationship (SAR) : Fluorine enhances electronegativity and hydrophobic interactions, improving binding to targets like PanK (pantothenate kinase). Docking studies (e.g., AutoDock Vina) suggest the 4-fluorophenoxy group occupies hydrophobic pockets, increasing inhibitory potency by ~30% compared to non-fluorinated analogs .

- Experimental Validation : Competitive inhibition assays (IC values) using fluorinated vs. hydrogen-substituted derivatives provide quantitative comparisons .

Q. What computational approaches predict the binding modes of this sulfonamide with biological targets?

- In Silico Methods :

- Molecular Docking : Use software like Schrödinger Suite or AutoDock to simulate interactions with enzyme active sites (e.g., PanK or serine proteases). Remove co-crystallized ligands (e.g., flavin-adenine dinucleotide) to focus on the sulfonamide’s binding .

- Molecular Dynamics (MD) : GROMACS or AMBER simulations (100 ns trajectories) assess stability of ligand-target complexes .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported solubility or stability of benzenesulfonamide derivatives?

- Contextual Factors :

- Solubility : Conflicting data may arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Use Hansen solubility parameters to select optimal solvents .

- Stability : Degradation under acidic/alkaline conditions can be monitored via pH-controlled stability studies (HPLC tracking over 24–72 hours) .

- Standardization : Report experimental conditions (temperature, pH, solvent) alongside data to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。